molecular formula C18H25FN2O B5713531 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5713531
M. Wt: 304.4 g/mol
InChI Key: YYIDTDDQGCVYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine, also known as CPP or CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called piperazine derivatives, which have been shown to modulate the activity of specific enzymes in the brain.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been shown to inhibit the activity of a specific enzyme called GABA aminotransferase (GABA-AT), which is involved in the metabolism of the neurotransmitter GABA. By inhibiting GABA-AT, 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 can increase the levels of GABA in the brain, which has been shown to have anti-addictive and anticonvulsant effects.

Mechanism of Action

1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 works by inhibiting the activity of GABA-AT, which is an enzyme that breaks down GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity, and increasing its levels can have a calming and anti-anxiety effect. By inhibiting GABA-AT, 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 can increase the levels of GABA in the brain, which has been shown to have anti-addictive and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 has been shown to have a number of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the activity of certain neurotransmitters, and modulating the activity of specific receptors in the brain. These effects have been studied extensively in animal models and have shown promising results for the treatment of addiction and epilepsy.

Advantages and Limitations for Lab Experiments

1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 has a number of advantages for lab experiments, including its high potency and specificity for GABA-AT inhibition. It is also relatively stable and can be easily synthesized in high quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are a number of future directions for the study of 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115, including its potential use in the treatment of other neurological disorders, such as anxiety and depression. It may also be useful for studying the role of GABA in other physiological processes, such as sleep and memory. Additionally, there is ongoing research into the development of new and more potent GABA-AT inhibitors, which could have even greater therapeutic potential.

Synthesis Methods

1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 can be synthesized using a variety of methods, including the reaction of 3-cyclopentylpropanoic acid with 4-fluorophenylpiperazine in the presence of a catalyst. The resulting compound can then be purified using chromatography techniques to obtain a high-purity product. Other methods, such as the use of protecting groups or alternative catalysts, have also been explored for the synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115.

properties

IUPAC Name

3-cyclopentyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-6-8-17(9-7-16)20-11-13-21(14-12-20)18(22)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDTDDQGCVYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

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